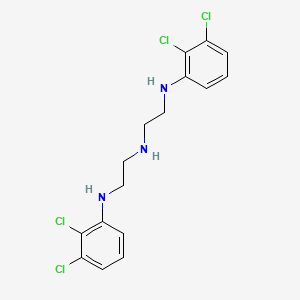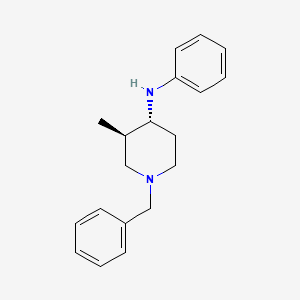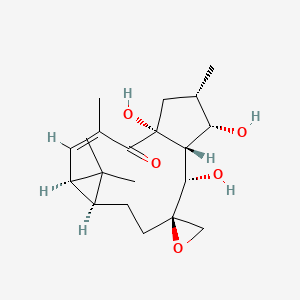![molecular formula C23H13Cl2Na3O9S B1148293 Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 1667-99-8](/img/structure/B1148293.png)
Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate is a useful research compound. Its molecular formula is C23H13Cl2Na3O9S and its molecular weight is 605.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Complex Formation with Iron (III)
The compound, when referred to as eriochrome cyanine R, has been studied for its complex formation with iron(III). Spectrophotometry revealed that in a specific pH range, multiple complexes are formed with iron, indicating its potential utility in analytical chemistry for iron detection or quantification (Langmyhr & Stumpe, 1965).
Luminescent Properties in Rhenium(I) Complexes
Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes has shown that these complexes exhibit blue-green luminescence. This property is rare and highlights the compound's potential application in developing luminescent materials or in optical sensors (Li et al., 2012).
Catalyst in Cross-Coupling Reactions
The compound's sulfonated triarylphosphine derivatives have been applied in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These applications are crucial in organic synthesis, particularly in pharmaceutical and material science research (Moore et al., 2008).
Hydroformylation of Higher Olefins
In the field of catalysis, specifically in the Rh-catalyzed hydroformylation of higher olefins, certain complexes involving this compound have shown higher efficiency than other systems. This application is significant in industrial chemistry for producing aldehydes from olefins (Tilloy et al., 2006).
Synthesis of 1,3-Oxazepine Derivatives
The compound has been used in pericyclic reactions for synthesizing new 1,3-oxazepine compounds. This research opens pathways for creating new molecules with potential applications in drug development and materials science (Abood, 2010).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, methods have been developed to measure compounds like parabens and triclosan in human milk using advanced HPLC-MS/MS systems. This compound's derivatives could be used in similar analytical methodologies for detecting environmental pollutants or bioactive compounds in biological samples (Ye et al., 2008).
Wirkmechanismus
Target of Action
Mordant Blue 29, also known as Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate, is a hydroxytriphenylmethane dye It’s widely used in chemical analysis and has potential use in nonlinear optics .
Mode of Action
It has been studied using time-dependent density functional theory (tddft) by employing the b3lyp functional together with the 6-31++g(d,p) basis set at optimized geometries . The UV-VIS spectra of Mordant Blue 29 and its charged species were computed, considering the presence of a solvent in terms of the polarized continuum model (PCM) .
Biochemical Pathways
It’s known that hydroxytriphenylmethane dyes, which include mordant blue 29, are widely used in chemical analysis .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
Its spectral properties have been studied both theoretically and experimentally . The dipole moment, polarizability, and first hyperpolarizability of Mordant Blue 29 were calculated using the time-dependent Hartree–Fock method .
Action Environment
It’s known that the compound’s spectral properties can be influenced by the presence of a solvent .
Eigenschaften
CAS-Nummer |
1667-99-8 |
|---|---|
Molekularformel |
C23H13Cl2Na3O9S |
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12-;;; |
InChI-Schlüssel |
FUIZKNBTOOKONL-NDOZRWCBSA-K |
Isomerische SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Physikalische Beschreibung |
Dark brown powder; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


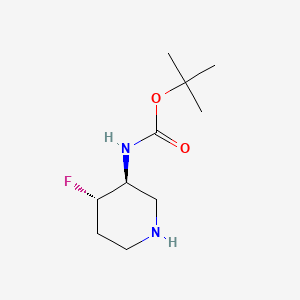
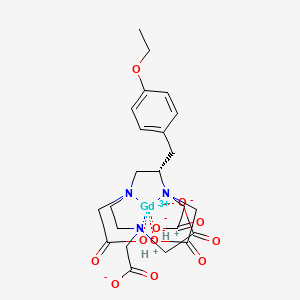
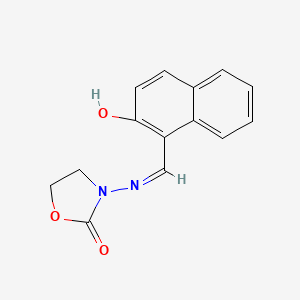

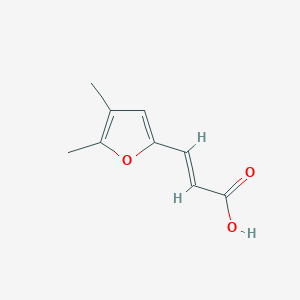


![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
